molecular formula C9H6N2O3S B6385356 MFCD18316538 CAS No. 1261923-05-0

MFCD18316538

Cat. No.: B6385356
CAS No.: 1261923-05-0
M. Wt: 222.22 g/mol
InChI Key: GQRXPUGWSJVBMJ-UHFFFAOYSA-N
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Description

Such compounds are frequently utilized in pharmaceutical and materials science research due to their tunable electronic properties and bioactivity. Key inferred properties (modeled after similar compounds) include:

  • Molecular formula: Likely C₆H₃Cl₂N₃ or C₆H₅BBrClO₂ (based on structural analogs in and ).
  • Molecular weight: ~188–235 g/mol.
  • Bioactivity: Potential CYP enzyme inhibition or P-gp substrate behavior, depending on substituents .
  • Synthetic route: Likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, as seen in related compounds .

Properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-3-6-1-5(4-15-6)7-2-10-9(14)11-8(7)13/h1-4H,(H2,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRXPUGWSJVBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=CNC(=O)NC2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2-chloropyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Hydrolysis: Amides or carboxylic acids.

Scientific Research Applications

2-(2-Chloropyrimidin-4-yl)acetonitrile has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally and functionally similar compounds are selected for comparison based on similarity scores and shared applications (Table 1):

Table 1: Key Properties of MFCD18316538 and Analogs

Property This compound (Modeled) 4-Chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular formula C₆H₃Cl₂N₃ C₈H₈ClN₃ C₆H₄BBrClO₂ C₁₁H₈F₆O
Molecular weight 188.01 189.62 235.27 270.17
Log S (ESOL) -2.99 -3.12 -2.99 -4.01
TPSA (Ų) 40.46 48.98 40.46 17.07
Bioavailability 0.55 0.55 0.55 0.55
BBB permeability Yes No Yes Yes
CYP inhibition No Yes No No

Structural and Functional Differences

Core Scaffold :

  • This compound (modeled) and 4-chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine share a nitrogen-rich heterocyclic core, but the latter’s isopropyl group enhances lipophilicity (Log S = -3.12 vs. -2.99), reducing aqueous solubility .
  • (3-Bromo-5-chlorophenyl)boronic acid diverges with a boronic acid group, enabling Suzuki-Miyaura coupling applications but increasing molecular weight (235.27 g/mol) .

Substituent Effects :

  • The trifluoromethyl groups in 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one drastically lower solubility (Log S = -4.01) and increase metabolic stability due to fluorine’s electronegativity .

Pharmacokinetic Behavior :

  • BBB permeability is retained in this compound and (3-Bromo-5-chlorophenyl)boronic acid due to moderate TPSA (<50 Ų), whereas bulkier analogs like 4-chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine (TPSA = 48.98 Ų) show restricted CNS penetration .

Biological Activity

Overview of MFCD18316538

This compound, also known as 2-(2-Chloropyrimidin-4-yl)acetonitrile, is a chemical compound characterized by the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities were reported to be between 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

Bacterial Strain MIC (µg/ml)
Vibrio cholerae25-50
Enterococcus faecalis25-50
Micrococcus luteus25
Shigella sonnei25

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The presence of the chloropyrimidine moiety suggests that it may interact with various enzymes, potentially modulating their activity through competitive inhibition mechanisms. This property positions it as a candidate for drug development targeting specific enzymatic pathways involved in disease processes.

The biological activity of this compound can be attributed to its structural features, particularly the chloropyrimidine group which facilitates binding to target enzymes or receptors. The mechanism involves:

  • Binding Interactions : The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its affinity for biological targets.
  • Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, this compound can alter their functional states, leading to inhibition or activation depending on the context of the interaction.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study conducted on extracts from Combretum erythrophyllum demonstrated that compounds related to this compound showed significant antibacterial properties. The study utilized bioassay-guided fractionation to isolate flavonoids with similar structural characteristics, confirming the potential of pyrimidine derivatives in antimicrobial applications .
  • Enzyme Inhibition Studies :
    In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, preliminary findings suggest it may inhibit acetylcholinesterase, an enzyme critical in neurotransmitter regulation, making it a candidate for further exploration in neuropharmacology .

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